

Introduction: Unveiling a Key Building Block in Modern Chemistry

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Compound of Interest

Compound Name: 3-Fluoro-5-methylpyridin-2-amine

Cat. No.: B567863

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3-Fluoro-5-methylpyridin-2-amine is a substituted aminopyridine that has emerged as a significant building block in the landscape of medicinal chemistry and organic synthesis. Its structural uniqueness, combining a pyridine core with a strategically placed fluorine atom, a methyl group, and a reactive amine handle, makes it a versatile synthon for creating complex molecular architectures.^[1] The incorporation of a fluorine atom is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced pharmacokinetic profiles.^{[2][3]}

For researchers, drug development professionals, and synthetic chemists, a thorough understanding of the physicochemical properties of this compound is not merely academic; it is a prerequisite for its effective application. These properties govern everything from reaction conditions and purification strategies to the ultimate biological activity and formulation of resulting active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the core physicochemical characteristics of **3-Fluoro-5-methylpyridin-2-amine**, grounded in established analytical protocols and field-proven insights.

Molecular and Structural Characteristics

The foundation of any physicochemical analysis begins with a precise understanding of the molecule's identity and structure.

Property	Value	Source
IUPAC Name	3-fluoro-5-methylpyridin-2-amine	PubChem
CAS Number	1211590-31-6	Acros Pharmatech[4]
Molecular Formula	C ₆ H ₇ FN ₂	Acros Pharmatech[4]
Molecular Weight	126.13 g/mol	Acros Pharmatech[4]
Canonical SMILES	<chem>CC1=CC(=C(N=C1)N)F</chem>	Acros Pharmatech[4]
InChI Key	WKAWTMSJTPXTOY-UHFFFAOYSA-N	Acros Pharmatech[4]

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **3-Fluoro-5-methylpyridin-2-amine**. Each of these parameters is critical for predicting the compound's behavior in both chemical and biological systems.

Physicochemical Property	Value / Range	Significance in Research & Development
Melting Point (°C)	Data not available in literature; requires experimental determination.	Purity assessment, solid-state characterization, formulation development.
Boiling Point (°C)	195.5 ± 35.0 (Predicted)	Provides an estimate for purification by distillation and thermal stability.[4]
Aqueous Solubility	Requires experimental determination.	Crucial for bioavailability, reaction quenching, and designing biological assays.
pKa	Requires experimental determination.	Determines the ionization state at physiological pH, impacting absorption, distribution, and receptor binding.

In-Depth Analysis and Experimental Methodologies

A Senior Application Scientist does not simply rely on reported values but understands the causality behind their measurement. The following sections detail the significance of each core property and provide robust, self-validating protocols for their determination.

Melting Point Determination

Scientific Rationale: The melting point is a fundamental thermal property used to assess the purity of a crystalline solid.^[5] A pure compound typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range. This makes it an indispensable first-pass quality control check after synthesis.

Experimental Protocol: Capillary Melting Point Determination

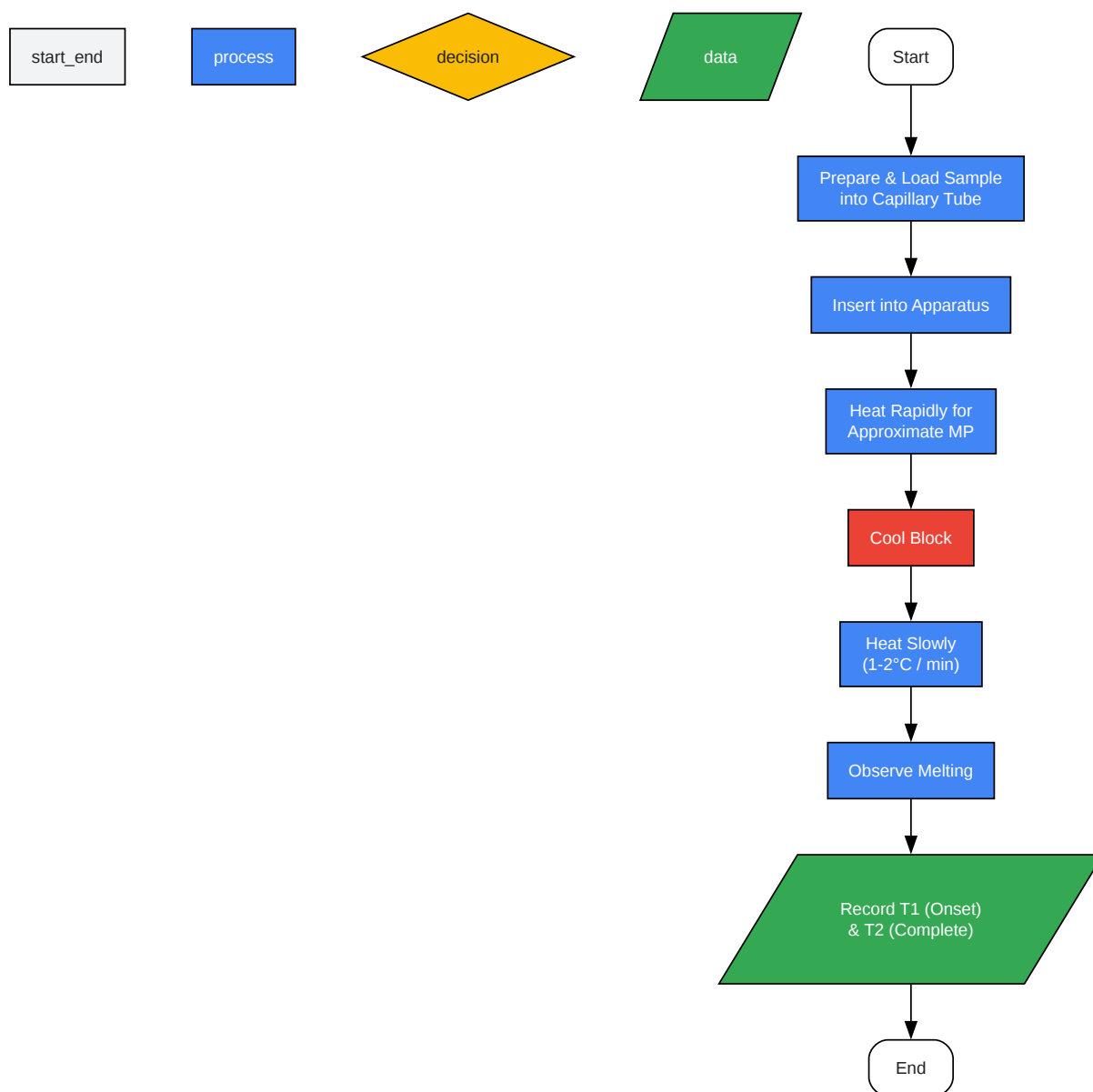
This protocol describes the use of a standard Mel-Temp apparatus, a common and reliable method in organic chemistry labs.^[6]

Step-by-Step Methodology:

- **Sample Preparation:** Place a small amount of dry **3-Fluoro-5-methylpyridin-2-amine** onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula or mortar and pestle.^[7]
- **Capillary Loading:** Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm high) should enter the tube.^[8]
- **Packing:** To pack the sample tightly at the bottom, drop the capillary tube, sealed-end down, through a long glass tube resting on a hard surface. Repeat several times.
- **Apparatus Setup:** Insert the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the block's temperature.
- **Rapid Determination (Optional but Recommended):** Heat the block rapidly to get an approximate melting temperature. This saves time during the accurate measurement.

- **Accurate Determination:** Allow the block to cool to at least 10-15°C below the approximate melting point. Prepare a new capillary. Heat the block slowly, at a rate of approximately 1-2°C per minute, once you are near the expected melting point.^[8]
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.^{[5][8]}

Workflow Visualization:



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Capillary Melting Point Determination Workflow.

Aqueous Solubility Determination

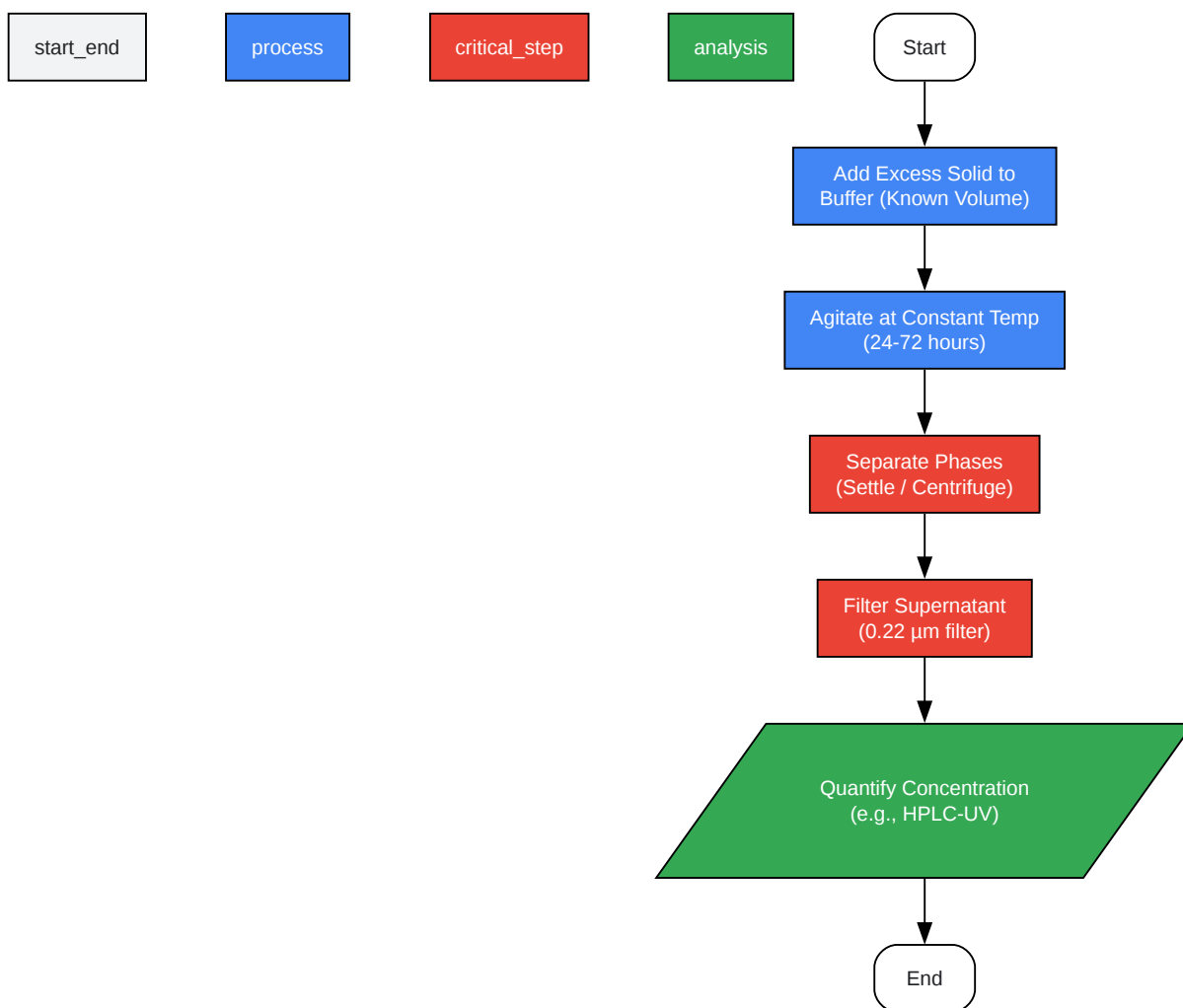
Scientific Rationale: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, rendering an otherwise potent compound ineffective.^[9] It also dictates the design of in vitro assays and formulation strategies. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.^{[10][11]}

Experimental Protocol: Shake-Flask Method

Step-by-Step Methodology:

- **System Preparation:** Prepare a buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance).
- **Sample Addition:** Add an excess amount of solid **3-Fluoro-5-methylpyridin-2-amine** to a known volume of the buffer in a sealed, screw-cap vial. The excess solid ensures that a saturated solution is formed.
- **Equilibration:** Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.^[10]
- **Phase Separation:** After equilibration, allow the suspension to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant.
- **Filtration/Centrifugation:** Remove any remaining undissolved solid from the aliquot by filtering through a low-binding 0.22 µm filter or by high-speed centrifugation. This step is critical to avoid artificially high concentration readings.
- **Quantification:** Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
- **Calibration:** Quantify the concentration by comparing the analytical response to a standard calibration curve prepared with known concentrations of the compound.

Workflow Visualization:



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Shake-Flask Aqueous Solubility Workflow.

pKa Determination

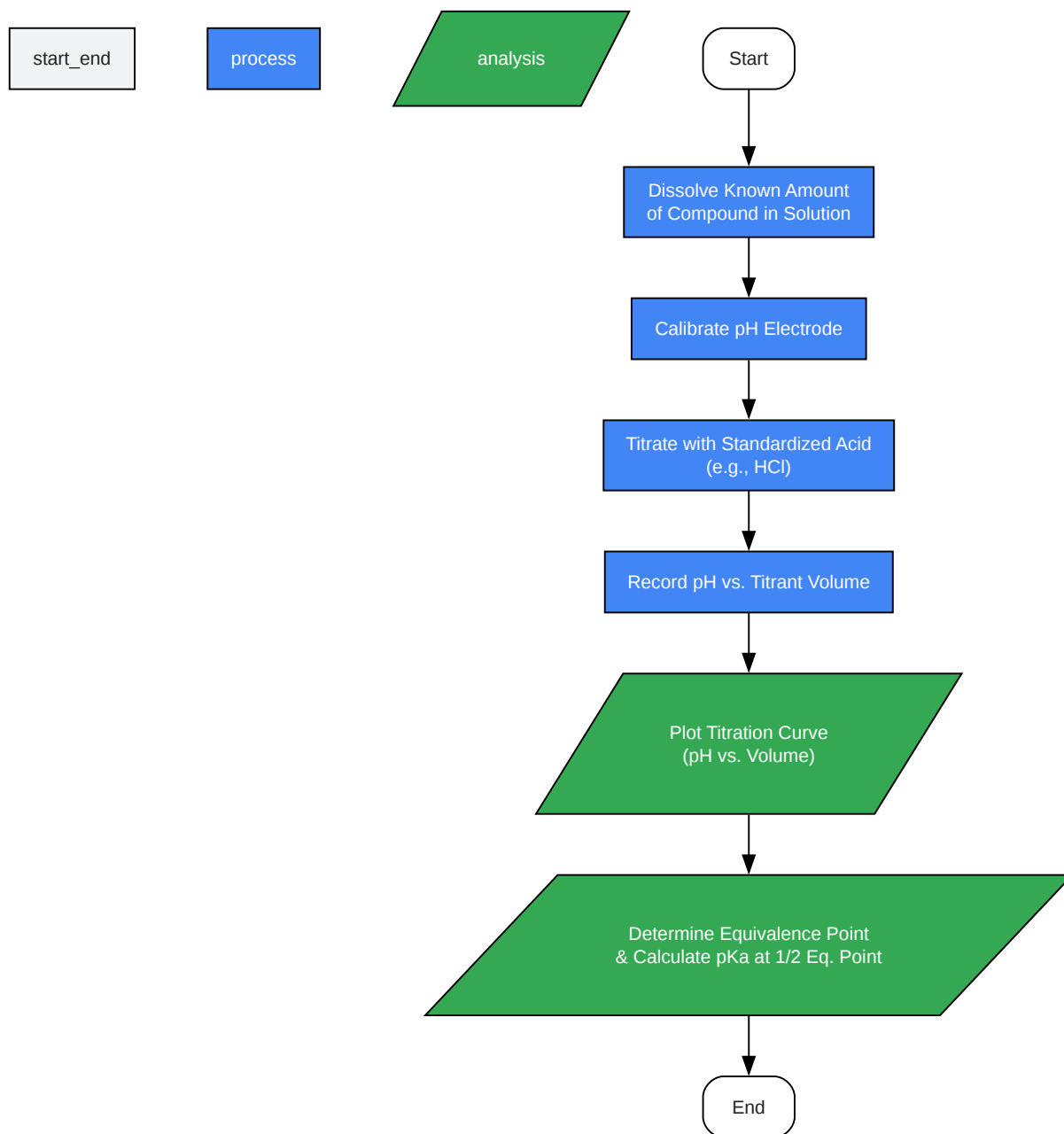
Scientific Rationale: The acid dissociation constant (pKa) defines the strength of an acid or base and dictates the extent of ionization of a molecule at a given pH.^{[12][13][14]} For a drug candidate like **3-Fluoro-5-methylpyridin-2-amine**, which has a basic amino group, the pKa is paramount. It determines its charge state in different parts of the body (e.g., stomach vs. intestine), which in turn governs its solubility, membrane permeability (ADME properties), and ability to interact with its biological target.^[12] Potentiometric titration is a classic and highly accurate method for pKa determination for compounds with sufficient solubility.^{[13][15]}

Experimental Protocol: Potentiometric Titration

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh and dissolve a known amount of **3-Fluoro-5-methylpyridin-2-amine** in a solution of known ionic strength (e.g., 0.15 M KCl to mimic physiological conditions). If solubility is an issue, a co-solvent like methanol or DMSO may be used, and the aqueous pKa is then determined by extrapolation.
- **Apparatus Setup:** Place the solution in a thermostatted vessel. Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10) at the experimental temperature.
- **Titration:** Since the compound is a base, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an auto-buret.
- **Data Acquisition:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point).
- **pKa Calculation:** The pKa is numerically equal to the pH at the half-equivalence point.^[15] For a base, this corresponds to the point where half of the amine has been protonated. Specialized software is often used to refine the pKa value from the full titration curve.

Workflow Visualization:



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Potentiometric Titration Workflow for pKa Determination.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.^[16] It is the most powerful tool for unambiguous structure elucidation of organic molecules.

General Experimental Protocol for NMR:

- **Sample Preparation:** Dissolve 5-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[17] The choice of solvent is critical to ensure the compound is fully dissolved.^[17]
- **Tube Loading:** Transfer the solution into a clean NMR tube.^[17]
- **Spectrometer Setup:** Insert the tube into the NMR spectrometer.^[18] The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to maximize homogeneity.^[17]
- **Data Acquisition:** Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.^[17]

Predicted Spectral Features for **3-Fluoro-5-methylpyridin-2-amine**:

- ¹H NMR:
 - -NH₂ Protons: A broad singlet, typically in the range of 4-6 ppm, whose chemical shift is concentration-dependent. This signal will disappear upon D₂O exchange.^[19]
 - Aromatic Protons: Two distinct signals for the two protons on the pyridine ring. The proton at C4 will likely appear as a doublet due to coupling with the ¹⁹F nucleus. The proton at C6 will appear as a singlet or a narrow doublet.
 - -CH₃ Protons: A sharp singlet, typically in the range of 2.2-2.5 ppm.

- ^{13}C NMR:
 - Six distinct carbon signals are expected. The carbons directly bonded to the fluorine (C3) and nitrogen atoms (C2, C5) will be significantly influenced. The C-F coupling will be observable, with the C3 signal appearing as a large doublet.
- ^{19}F NMR:
 - A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely show coupling to the adjacent proton at C4.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[20\]](#)

Predicted Characteristic IR Absorptions:

- N-H Stretching: As a primary amine, two distinct, sharp bands are expected in the 3300-3500 cm^{-1} region.[\[19\]](#)[\[20\]](#) These are typically weaker than O-H stretches.
- C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the methyl group will be just below 3000 cm^{-1} .
- N-H Bending: A medium to strong band is expected in the 1580-1650 cm^{-1} region.[\[20\]](#)
- C=C and C=N Stretching: Aromatic ring vibrations will produce several bands in the 1400-1600 cm^{-1} region.
- C-N Stretching: A strong band is expected in the 1250-1335 cm^{-1} range, characteristic of an aromatic amine.[\[20\]](#)
- C-F Stretching: A strong, characteristic absorption band is expected in the 1000-1300 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum Features:

- **Molecular Ion (M^+):** A prominent peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 126.13. High-resolution mass spectrometry (HRMS) would confirm the elemental formula $C_6H_7FN_2$.
- **Nitrogen Rule:** The compound has an even number of nitrogen atoms (two), so its molecular ion peak will have an even nominal mass, consistent with 126.
- **Fragmentation:** Common fragmentation pathways may include the loss of small neutral molecules or radicals, which can help in confirming the structure.

Conclusion and Outlook

3-Fluoro-5-methylpyridin-2-amine is a compound of significant interest due to its utility as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its physicochemical properties—solubility, pK_a , and thermal characteristics—are the critical parameters that dictate its handling, reactivity, and, ultimately, the performance of the final products derived from it.

This technical guide has outlined the scientific rationale behind the key physicochemical properties and provided robust, validated protocols for their experimental determination. For researchers and developers, mastering these analytical techniques is essential for ensuring data integrity, accelerating project timelines, and successfully translating a promising molecular scaffold into an innovative solution. The combination of its fluorinated pyridine core and reactive amine group ensures that **3-Fluoro-5-methylpyridin-2-amine** will remain a valuable tool in the chemist's arsenal for the foreseeable future.

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